molecular formula C11H19BN2O2 B1662075 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 847818-70-6

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1662075
M. Wt: 222.09 g/mol
InChI Key: UGCRHVPUHAXAAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of (1,1’-bis (diphenylphosphino)ferrocene)palladium (II) dichloride and potassium acetate in 1,4-dioxane at 90℃ for 18 hours under an inert atmosphere .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : This compound has been synthesized and characterized using various spectroscopic techniques. In a study by Liao et al. (2022), the compound's structure was confirmed through FT-IR, NMR, and MS spectroscopies, and its molecular structure was further analyzed using Density Functional Theory (DFT) (Liao et al., 2022).

  • Crystallographic Analysis : Yang et al. (2021) focused on the crystallographic and conformational analysis of a similar compound. They confirmed its structure using FTIR, NMR spectroscopy, and MS, and conducted a DFT study to compare the molecular structure with X-ray diffraction values (Yang et al., 2021).

Applications in Medicinal Chemistry and Material Science

  • Intermediate in Biologically Active Compounds : Kong et al. (2016) reported the synthesis of an important intermediate in the production of biologically active compounds like crizotinib. The intermediate was synthesized using a three-step process and characterized through MS and NMR spectrum analysis (Kong et al., 2016).

  • Palladium-Catalyzed Borylation : Takagi and Yamakawa (2013) investigated the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the palladium-catalyzed borylation of aryl bromides. This method proved effective in the borylation of aryl bromides bearing sulfonyl groups, highlighting its potential utility in the synthesis of complex organic molecules (Takagi & Yamakawa, 2013).

Contribution to Fluorescence and Polymer Chemistry

  • Fluorescent Probes Development : Shen You-min (2014) synthesized a novel near-infrared fluorescence probe of carbazole borate ester, indicating the compound's potential application in developing advanced fluorescent materials (Shen You-min, 2014).

  • Polymers with High Luminescent Properties : Welterlich, Charov, and Tieke (2012) described the synthesis and properties of polymers containing isoDPP units, showcasing the use of similar compounds in creating materials with specific optical properties (Welterlich, Charov, & Tieke, 2012).

properties

IUPAC Name

1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-6-14-8-9(7-13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCRHVPUHAXAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464045
Record name 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

847818-70-6
Record name 1-Ethylpyrazole-4-boronic acid pinacol ester
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URL https://commonchemistry.cas.org/detail?cas_rn=847818-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester
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Synthesis routes and methods I

Procedure details

4,4,5,5-Tetramethyl-2-(1H-pyrazol-4-yl)-1,3,2-dioxaborolane (5.0 g), N,N-dimethylacetamide (50 ml), potassium carbonate (5.3 g) and ethyl iodide (2.1 ml) were mixed, and the mixture was stirred at 60° C. overnight. The reaction mixture was cooled to room temperature, water (100 ml) and ethyl ether (100 ml) were added, and the mixture was partitioned in a separatory funnel. The aqueous layer was further extracted with ethyl ether (100 ml), and the organic layers were combined. The organic layer was washed 3 times with water (100 ml) and once with saturated brine (100 ml), dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure, hexane (50 ml) was added to the obtained residue and the mixture was partitioned in a separatory funnel. The organic layer was washed 3 times with water (40 ml) and once with saturated brine (40 ml), dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure to give the title compound (2.1691 g, 38%).
Quantity
5 g
Type
reactant
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50 mL
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5.3 g
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reactant
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2.1 mL
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100 mL
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100 mL
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solvent
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Yield
38%

Synthesis routes and methods II

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (V-1) (3 g, 15 mmol) in DMF (6 mL) were added bromoethane (3.24 g, 30 mmol) and K2CO3 (4.26 g, 30 mmol). The reaction mixture was stirred at 60° C. overnight, then diluted with EtOAc, washed with water and then brine. The organic layer was separated, then dried over Na2SO4, and concentrated to afford the title compound (3.40 g). MS (m/z): 223 (M+1)+.
Quantity
3 g
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3.24 g
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4.26 g
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Quantity
6 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.05 g, 0.2 mmol), iodoethane (31 uL, 0.39 mmol, Sigma-Aldrich, Cat. No. 17780), and cesium carbonate (250 mg, 0.77 mmol) in acetonitrile (1 mL) was stirred at 90° C. for 2 h. After cooling it was quenched with water. The product was extracted with ethyl acetate. The extract was washed with water twice, brine once; dried over Na2SO4. After filtration the filtrate was concentrated to yield 34 mg of the product which was directly used in the next step reaction without further purification.
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0.05 g
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250 mg
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Citations

For This Compound
10
Citations
H Hu, X Wang, GKY Chan, JH Chang, S Do… - Bioorganic & medicinal …, 2015 - Elsevier
Pim kinase inhibitors are promising cancer therapeutics. Pim-2, among the three Pim isoforms, plays a critical role in multiple myeloma yet inhibition of Pim-2 is challenging due to its …
Number of citations: 26 www.sciencedirect.com
ND Adams, JL Adams, JL Burgess… - Journal of medicinal …, 2010 - ACS Publications
The Aurora kinases play critical roles in the regulation of mitosis and are frequently overexpressed or amplified in human tumors. Selective inhibitors may provide a new therapy for the …
Number of citations: 116 pubs.acs.org
K Ran, J Zeng, G Wan, X He, Z Feng, W Xiang… - European Journal of …, 2021 - Elsevier
Aberrant signaling of fibroblast growth factor receptors (FGFRs) has been identified as a driver of tumorigenesis and the development of many solid tumors, making FGFRs a compelling …
Number of citations: 12 www.sciencedirect.com
M Monier, D Abdel-Latif, A El-Mekabaty… - Current Organic …, 2019 - ingentaconnect.com
The aim of this work is to discuss the chemistry of pyrido[3,4-d]pyrimidines as one of the most important heterocyclic compounds with remarkable synthetic, biological and medical …
Number of citations: 25 www.ingentaconnect.com
D Chen, T Lu, Z Yan, W Lu, F Zhou, X Lyu, B Xu… - European Journal of …, 2019 - Elsevier
Recently, selective inhibition of BET BD2 is emerging as a promising strategy for drug discovery. Despite significant progress in this area, systematic studies of selective BET BD2 …
Number of citations: 34 www.sciencedirect.com
M Toure, T Johnson, B Li, R Schmidt, H Ma… - Bioorganic & Medicinal …, 2023 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1) is regarded as a highly validated target in pre-clinical immune oncology. HPK1 has been described as regulating multiple critical signaling …
Number of citations: 3 www.sciencedirect.com
S Liu, C Huang, C Huang, Y Huang, Y Yu… - Journal of Enzyme …, 2023 - Taylor & Francis
Clinical treatment by FDA-approved ROS1/ALK inhibitor Crizotinib significantly improved the therapeutic outcomes. However, the emergence of drug resistance, especially driven by …
Number of citations: 5 www.tandfonline.com
FT Hong, MH Norman, KS Ashton… - Journal of Medicinal …, 2014 - ACS Publications
Structure–activity relationship investigations conducted at the 5-position of the N-pyridine ring of a series of N-arylsulfonyl-N′-2-pyridinyl-piperazines led to the identification of a novel …
Number of citations: 13 pubs.acs.org
Y Chen, Y Ning, Z Chen, Y Xue, Q Wu, W Duan… - European Journal of …, 2023 - Elsevier
Interleukin-1 receptor associated kinase 4 (IRAK4) is a critical mediator of MYD88 L265P-induced NF-κB activation, indicating it is a promising therapeutic target for diffuse large B-cell …
Number of citations: 1 www.sciencedirect.com
P Innocenti, H Woodwarda, L O'Feea, S Hoelder - academia.edu
Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido [3, 4-d] pyrimidine chemotype have been disclosed in the context of kinase inhibitor …
Number of citations: 2 www.academia.edu

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